3-(2-Bromo-4-fluorophenyl)propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)propan-1-ol typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Grignard Reaction: The 2-bromo-4-fluorobenzaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-4-fluorophenyl)propanal or 3-(2-Bromo-4-fluorophenyl)propanone.
Reduction: Formation of 3-(2-Bromo-4-fluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-fluorophenyl)propan-1-ol: Similar structure but with different positional isomers.
3-(2-Fluorophenyl)propan-1-ol: Lacks the bromine atom, affecting its reactivity and applications.
3-(2-Bromo-4-chlorophenyl)propan-1-ol: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
3-(2-Bromo-4-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and interactions in various applications.
Properties
CAS No. |
404575-32-2 |
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Molecular Formula |
C9H10BrFO |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2 |
InChI Key |
GRTDLROMMMKRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCCO |
Origin of Product |
United States |
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